molecular formula C10H10N2O2 B077591 3-(1H-benzimidazol-1-yl)propanoic acid CAS No. 14840-18-7

3-(1H-benzimidazol-1-yl)propanoic acid

Cat. No.: B077591
CAS No.: 14840-18-7
M. Wt: 190.2 g/mol
InChI Key: XKGRXBQGCQJOHQ-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-1-yl)propanoic acid is an organic compound with the molecular formula C₁₀H₁₀N₂O₂ It features a benzimidazole ring attached to a propanoic acid moiety

Mechanism of Action

Target of Action

Benzimidazole compounds have been found to exhibit potent in vitro antimicrobial activity , suggesting that their targets may be microbial proteins or enzymes.

Mode of Action

Based on the antimicrobial activity of similar benzimidazole compounds , it can be hypothesized that this compound may interfere with the function of microbial proteins or enzymes, thereby inhibiting microbial growth.

Result of Action

Given the antimicrobial activity of similar benzimidazole compounds , it can be inferred that this compound may lead to the inhibition of microbial growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with benzimidazole and a suitable propanoic acid derivative.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for 3-(1H-benzimidazol-1-yl)propanoic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: 3-(1H-benzimidazol-1-yl)propanol or 3-(1H-benzimidazol-1-yl)propanal.

    Substitution: Halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(1H-benzimidazol-1-yl)propanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound derivatives have shown promise as therapeutic agents. They are investigated for their potential to treat various diseases, including cancer and infectious diseases.

Industry

Industrially, this compound can be used in the synthesis of polymers and materials with specific properties. Its incorporation into polymer chains can enhance material characteristics such as thermal stability and mechanical strength.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, lacking the propanoic acid moiety.

    2-(1H-benzimidazol-1-yl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.

    5,6-dimethyl-1H-benzimidazole: A benzimidazole derivative with methyl groups at positions 5 and 6.

Uniqueness

3-(1H-benzimidazol-1-yl)propanoic acid is unique due to the presence of both the benzimidazole ring and the propanoic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler benzimidazole derivatives.

Properties

IUPAC Name

3-(benzimidazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-10(14)5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGRXBQGCQJOHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353690
Record name 3-(1H-Benzimidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14840-18-7
Record name 3-(1H-Benzimidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-1,3-benzodiazol-1-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-benzimidazol-1-yl)propanoic acid
Reactant of Route 2
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Reactant of Route 3
3-(1H-benzimidazol-1-yl)propanoic acid
Reactant of Route 4
3-(1H-benzimidazol-1-yl)propanoic acid

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